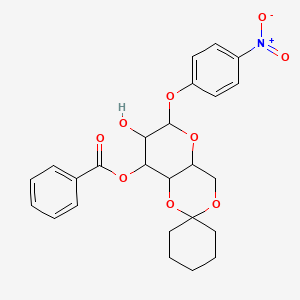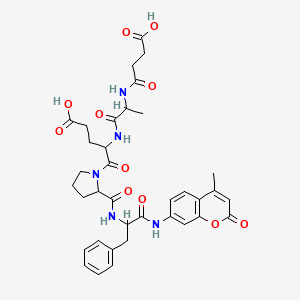
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques. The process typically includes:
Coupling Reactions: Each amino acid is sequentially added to the growing peptide chain on a solid support resin. Coupling reagents like HBTU or DIC are used to facilitate the formation of peptide bonds.
Deprotection Steps: Protecting groups on the amino acids are removed after each coupling step to allow for the addition of the next amino acid.
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA (trifluoroacetic acid).
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to produce the compound in bulk quantities. The use of high-throughput synthesis and purification methods ensures consistency and efficiency in production .
Análisis De Reacciones Químicas
Types of Reactions
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC primarily undergoes enzymatic cleavage reactions. It is a substrate for enzymes such as chymotrypsin and peptidyl prolyl isomerases. The cleavage of the peptide bond releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety, which can be detected and quantified .
Common Reagents and Conditions
Enzymes: Chymotrypsin, Pin1, Par14
Buffers: Phosphate-buffered saline (PBS), Tris-HCl
Conditions: Reactions are typically carried out at physiological pH (7.4) and temperature (37°C) to mimic biological conditions.
Major Products
The major product formed from the enzymatic cleavage of this compound is the fluorescent molecule 7-amino-4-methylcoumarin (AMC), which is used as a readout for enzyme activity .
Aplicaciones Científicas De Investigación
Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC is widely used in scientific research for:
Enzyme Activity Assays: It serves as a substrate for measuring the activity of enzymes like chymotrypsin and peptidyl prolyl isomerases.
Drug Discovery: The compound is used in high-throughput screening assays to identify inhibitors of target enzymes, aiding in the development of new therapeutics.
Biochemical Studies: Researchers use this substrate to study the kinetics and mechanisms of enzyme-catalyzed reactions, providing insights into enzyme function and regulation.
Mecanismo De Acción
The mechanism of action of Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC involves its recognition and cleavage by specific enzymes. The peptide sequence is designed to be a substrate for enzymes like chymotrypsin and peptidyl prolyl isomerases. Upon enzymatic cleavage, the AMC moiety is released, producing a fluorescent signal. This fluorescence can be measured to determine enzyme activity and kinetics .
Comparación Con Compuestos Similares
Similar Compounds
Suc-Ala-Ala-Pro-Phe-AMC: Another fluorogenic substrate used for chymotrypsin activity assays.
Suc-Ala-Glu-Pro-Phe-AMC: Similar to Suc-DL-Ala-DL-Glu-DL-Pro-DL-Phe-AMC but with different stereochemistry.
Uniqueness
This compound is unique due to its specific peptide sequence and stereochemistry, which make it a suitable substrate for a distinct set of enzymes. Its ability to release a fluorescent signal upon cleavage allows for sensitive and quantitative measurement of enzyme activity, making it a valuable tool in biochemical research .
Propiedades
Fórmula molecular |
C36H41N5O11 |
|---|---|
Peso molecular |
719.7 g/mol |
Nombre IUPAC |
4-[2-(3-carboxypropanoylamino)propanoylamino]-5-[2-[[1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid |
InChI |
InChI=1S/C36H41N5O11/c1-20-17-32(47)52-28-19-23(10-11-24(20)28)38-34(49)26(18-22-7-4-3-5-8-22)40-35(50)27-9-6-16-41(27)36(51)25(12-14-30(43)44)39-33(48)21(2)37-29(42)13-15-31(45)46/h3-5,7-8,10-11,17,19,21,25-27H,6,9,12-16,18H2,1-2H3,(H,37,42)(H,38,49)(H,39,48)(H,40,50)(H,43,44)(H,45,46) |
Clave InChI |
HOKKGJXGOTWVKM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)C4CCCN4C(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



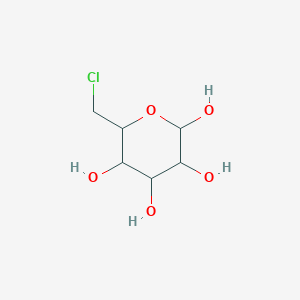
![[2-Amino-4-(methylsulfanyl)butanamido]acetic acid hydrochloride](/img/structure/B12324628.png)
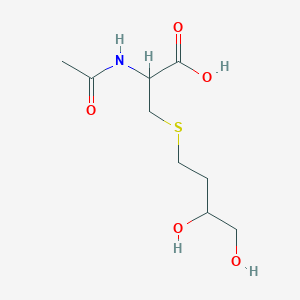
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B12324644.png)
![2-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-3-yl)propanoic acid](/img/structure/B12324650.png)
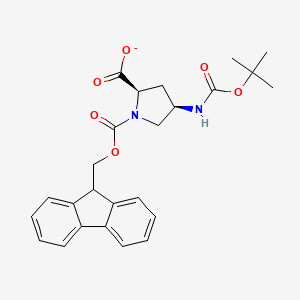
![1,2-Pyrrolidinedicarboxylic acid, 2-[(3,4-difluorophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12324670.png)

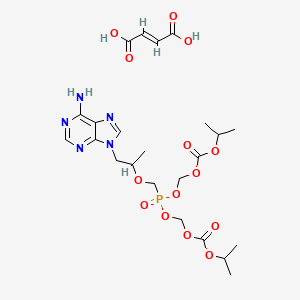

![2-[2-[2-(3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methylhept-5-en-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B12324688.png)

